molecular formula C7H4ClNS B3052072 3-Chloro-4-sulfanylbenzonitrile CAS No. 38234-93-4

3-Chloro-4-sulfanylbenzonitrile

Cat. No. B3052072
CAS RN: 38234-93-4
M. Wt: 169.63 g/mol
InChI Key: GQKVKWCEOWGZLU-UHFFFAOYSA-N
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Description

3-Chloro-4-sulfanylbenzonitrile is a chemical compound with the formula C7H4ClNS and a molecular weight of 169.63 g/mol . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .

Scientific Research Applications

  • Electrochemical Studies and Molecular Electronics

    • Research by Keeler and Russell (2019) focuses on the orientation of sulfanylbenzonitrile monolayers, which include variants like 3-Chloro-4-sulfanylbenzonitrile, in response to electrochemical potentials. This study is pivotal for advancements in sensors and molecular electronics, as the orientation of these monolayers affects sensitivity and electron transfer. They utilized surface-enhanced Raman spectroscopy (SERS) and density function theory (DFT) calculations to characterize these changes (Keeler & Russell, 2019).
  • Vibrational Analysis and Quantum Chemical Calculations

    • Sert, Çırak, and Ucun (2013) conducted a comprehensive study on the vibrational frequencies of 4-chloro-3-nitrobenzonitrile, a compound similar to 3-Chloro-4-sulfanylbenzonitrile. They used experimental and theoretical methods, including FT-IR, μ-Raman spectra, and quantum chemical calculations, to analyze the vibrational modes and geometric parameters of the molecule. This research provides insights into the molecular structure and characteristics of related compounds (Sert, Çırak, & Ucun, 2013).
  • Synthesis and Characterization of Derivatives

    • Michaelidou and Koutentis (2009) explored the conversion of similar compounds to 3-Chloro-4-sulfanylbenzonitrile into various derivatives using triphenylphosphine. This type of research is essential for developing new compounds with potential applications in various fields of chemistry (Michaelidou & Koutentis, 2009).
  • Spectroscopic Signatures and Antibacterial Studies

    • Kavitha et al. (2020) studied 4-chloro-3-sulfamoylbenzoic acid, a derivative of sulfanylbenzonitrile, focusing on its structural, spectroscopic, and antibacterial properties. Their research involved X-ray diffraction, vibrational and electronic spectroscopy, and quantum chemical calculations, highlighting the potential medical and biological applications of these compounds (Kavitha et al., 2020).
  • Chemical Reactions in Clusters

    • Research by Warren, Bernstein, and Seeman (1988) on dimethylaminobenzonitrile clusters, related to 3-Chloro-4-sulfanylbenzonitrile, reveals significant insights into excited-state electron transfer and chemical reactions in isolated clusters. Such studies are crucial for understanding molecular interactions and reaction mechanisms in various chemical environments (Warren, Bernstein, & Seeman, 1988).

Safety And Hazards

The safety data for 3-Chloro-4-sulfanylbenzonitrile indicates that it is classified as a dangerous substance. It carries hazard statements including H302 (harmful if swallowed), H319 (causes serious eye irritation), H332 (harmful if inhaled), H372 (causes damage to organs through prolonged or repeated exposure), and H400 (very toxic to aquatic life) .

properties

IUPAC Name

3-chloro-4-sulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKVKWCEOWGZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601881
Record name 3-Chloro-4-sulfanylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-sulfanylbenzonitrile

CAS RN

38234-93-4
Record name 3-Chloro-4-sulfanylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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